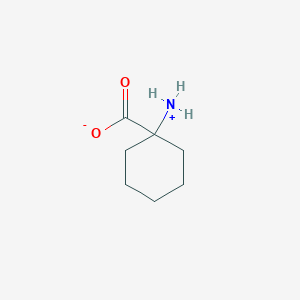

1-Aminocyclohexanecarboxylic acid

Overview

Description

1-Aminocyclohexanecarboxylic acid (1-ACHC, C₇H₁₃NO₂) is a non-proteinogenic quaternary α-amino acid with a cyclohexane backbone. It has a molecular weight of 143.19 g/mol and a melting point exceeding 300°C . The compound is highly hygroscopic and soluble in water, making it suitable for biological studies . Its structural rigidity and conformational preferences (e.g., chair conformation of the cyclohexane ring) distinguish it from linear amino acids, enabling unique interactions in peptide chemistry and drug design .

1-ACHC is widely used as a nonmetabolizable amino acid probe for blood-brain barrier (BBB) transport studies due to its resistance to enzymatic degradation and competitive binding to neutral amino acid transporters . It has also been identified as a biomarker in metabolomic studies of gut microbiota modulation and cancer .

Preparation Methods

Classical Multi-Step Synthesis via Amidation and Cyclization

The foundational synthesis, reported by Krzyzanowska and Stec in 1978, involves three sequential steps :

Step 1 : Acylation of cyclohexanecarboxylic acid derivatives using triethylamine (Et<sub>3</sub>N) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and petroleum ether. This step likely introduces a protective group to the carboxylic acid or amino moiety.

Step 2 : Intermediate purification in CH<sub>2</sub>Cl<sub>2</sub>, suggesting a solvent extraction or phase separation.

Step 3 : Deprotection and cyclization via hydrochloric acid (HCl) in ethanol (EtOH), followed by reaction with methyloxirane (propylene oxide) in methanol (MeOH). Methyloxirane acts as an epoxide ring-opening agent, facilitating amino group formation.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, petroleum ether | Acylation/protection |

| 2 | CH<sub>2</sub>Cl<sub>2</sub> | Purification |

| 3 | HCl/EtOH, methyloxirane/MeOH | Deprotection and cyclization |

This method, while robust, lacks reported yields and requires hazardous solvents like CH<sub>2</sub>Cl<sub>2</sub> .

Halogenation-Acylation-Reduction Pathway (Patent WO2013007712A1)

A 2012 patent describes an industrial-scale route involving halogenation, acylation, and reduction :

-

Halogenation : Cyclohexanecarboxylic acid derivatives react with PX<sub>3</sub>, PX<sub>5</sub>, or SOX<sub>2</sub> in the presence of trialkylamines (e.g., triethylamine) to form acyl halides.

-

Acylation : The acyl halide reacts with bis(2-aminophenyl)disulfide, acylating both amino groups.

-

Reduction : Sodium borohydride (NaBH<sub>4</sub>) or triphenylphosphine reduces the disulfide to thiols.

-

Thiol Acylation : Thiol groups are acylated with R<sub>1</sub>C(O)X' (X' = Cl, Br) to yield the final product.

Example Procedure :

-

25.2 g HCl (25%, 173 mmol) and heptane are used for phase separation.

-

Reaction at 230°C for 7 hours in a Hastelloy autoclave yields a pale yellow oil (21.09 g) after evaporation .

Advantages : Scalable for industrial production; uses cost-effective reagents.

Limitations : Requires high-pressure equipment and generates hazardous intermediates.

Comparative Analysis of Methods

Emerging Trends and Recommendations

-

Green Chemistry : Replace CH<sub>2</sub>Cl<sub>2</sub> with biodegradable solvents (e.g., cyclopentyl methyl ether) in classical methods.

-

Catalytic Halogenation : Explore catalytic P(III) systems to reduce stoichiometric halogenating agent use .

-

Flow Chemistry : Implement continuous-flow reactors for safer handling of exothermic steps (e.g., acylations) .

Chemical Reactions Analysis

1-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Protein Engineering

Conformationally Restricted Amino Acids

ACHC is classified as a conformationally restricted amino acid, which makes it a valuable candidate for designing proteins with specific structural features. Research has shown that incorporating ACHC into synthetic protein motifs enhances the stability of β-helical structures derived from natural proteins. The cyclic nature of ACHC allows for reduced conformational flexibility, which contributes to the stability of these protein constructs .

Molecular Dynamics Simulations

Studies have utilized molecular dynamics simulations to investigate the interactions of ACHC within protein structures. These simulations indicate that ACHC can effectively stabilize β-helical motifs by minimizing structural strain and facilitating self-adaptation to the desired conformation . The development of force-field parameters for ACHC has enabled researchers to predict its behavior in various solvents, further supporting its application in synthetic biology.

Pharmacological Applications

Vasopressin Analogues

ACHC has been incorporated into analogues of arginine vasopressin (AVP), a hormone involved in regulating water retention and blood pressure. Modifications using ACHC at specific positions have demonstrated enhanced pharmacological properties, including increased antidiuretic activity. For instance, peptides with ACHC substitutions showed potent antidiuretic effects while maintaining selectivity for receptor binding .

Chemotactic Peptides

In addition to its role in vasopressin analogues, ACHC has been integrated into chemotactic peptide analogs, which are designed to influence cellular movement. The unique structural properties of ACHC contribute to the efficacy of these peptides in mediating biological responses .

Neuroscience Research

Blood-Brain Barrier Transport Studies

ACHC has been investigated as a potential tracer for studying amino acid transport across the blood-brain barrier. In vivo studies using rat models revealed that ACHC can effectively penetrate the blood-brain barrier, making it a useful tool for examining amino acid transport mechanisms in the brain . This property is particularly valuable for research related to neurological disorders and brain metabolism.

Nonmetabolizable Amino Acid

As a nonmetabolizable amino acid, ACHC serves as an important probe in neurochemical studies. Its resistance to metabolic degradation allows researchers to track its distribution and uptake in various brain regions without interference from metabolic processes .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-aminocyclohexanecarboxylic acid involves its interaction with amino acid transport systems, particularly the cerebrovascular neutral amino acid transport system . This compound can cross the blood-brain barrier and is used to study the transport kinetics of amino acids in the brain. The transport Km for this compound is similar to that of several natural amino acids, such as L-methionine, L-isoleucine, and L-tyrosine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alicyclic α-Amino Acids

Alicyclic amino acids with varying ring sizes exhibit distinct biological properties:

Key Findings :

- Tumor Specificity : ACBC outperforms 1-ACHC and ACPC in tumor localization, likely due to its smaller ring size enhancing cellular uptake .

- BBB Transport : 1-ACHC has a 5-fold lower Kd than ACPC, indicating superior binding to BBB transporters .

Fluorinated Derivatives

Fluorination alters physicochemical and pharmacological properties:

Key Findings :

- Fluorinated derivatives exhibit higher metabolic stability and BBB penetration than 1-ACHC, making them promising for CNS-targeted therapies .

Conformational Analogues

Substitutions on the cyclohexane ring modulate conformational preferences:

Key Findings :

- The phenyl-substituted analogue shows reduced conformational flexibility compared to 1-ACHC, impacting receptor binding .

Role in Metabolomics

1-ACHC is differentially regulated in disease models compared to other metabolites:

Key Findings :

Biological Activity

1-Aminocyclohexanecarboxylic acid (ACHC), also known as 1-azanylcyclohexane-1-carboxylate, is a nonmetabolizable amino acid that has garnered attention for its unique biological activities and potential applications in therapeutic development. This article provides a comprehensive overview of the biological activity of ACHC, encompassing its transport mechanisms, antimicrobial properties, and implications in peptide synthesis.

ACHC is classified as a cyclic amino acid, which contributes to its conformational flexibility and stability when incorporated into peptide structures. The cyclohexane ring provides a sterically constrained environment that enhances the stability of peptide motifs, particularly in β-helical structures. This property is crucial for the design of synthetic peptides with improved biological functions.

Transport Mechanisms Across the Blood-Brain Barrier

One of the significant aspects of ACHC's biological activity is its ability to cross the blood-brain barrier (BBB). Studies have demonstrated that ACHC can be transported across the BBB via a saturable transport mechanism. In an in situ brain perfusion study using pentobarbital-anesthetized rats, ACHC exhibited a transport kinetic profile characterized by:

- Vmax : μmol/s/g

- Km : μmol/ml

- KD : ml/s/g

These values indicate that ACHC's transport efficiency is comparable to several natural amino acids, making it a valuable probe for studying amino acid transport into the brain .

Antimicrobial Activity

ACHC has been identified as an effective antimicrobial agent, particularly against drug-resistant bacterial strains. A synthetic antimicrobial peptide derived from ACHC demonstrated in vitro inhibitory activity against various pathogens, including:

- Staphylococcus aureus

- Acinetobacter baumannii

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Enterobacter aerogenes

- Enterococcus faecium

The minimum inhibitory concentrations (MICs) for these pathogens ranged from 10.9 to 43 μM, highlighting ACHC's potential as a scaffold for developing new antimicrobial therapies .

Peptide Synthesis and Applications

The incorporation of ACHC into peptide sequences has been shown to enhance the stability and efficacy of therapeutic peptides. For instance, studies on β-helical motifs revealed that introducing ACHC into flexible loops significantly improved structural stability, which is essential for maintaining biological activity in therapeutic applications .

Additionally, research has indicated that peptides containing ACHC can exhibit enhanced antimicrobial properties through mechanisms involving membrane disruption and conformational changes upon interaction with lipid bilayers .

Case Studies and Research Findings

Several studies have explored the implications of ACHC in various therapeutic contexts:

- Blood-Brain Barrier Transport Study : This study established ACHC's potential as a model compound for investigating amino acid transport mechanisms across the BBB .

- Antimicrobial Peptide Development : Research demonstrated that synthetic peptides incorporating ACHC showed significant activity against resistant bacterial strains, suggesting its utility in addressing antibiotic resistance .

- Stability in Nanostructures : Investigations into the stability of nanostructures revealed that ACHC could stabilize β-helical motifs derived from natural proteins, indicating its role in designing novel biomaterials .

Properties

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXWUZCRWJWTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062626 | |

| Record name | Cyclohexanecarboxylic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2756-85-6 | |

| Record name | 1-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocycloleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocycloleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYCLOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SE3HD391H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.